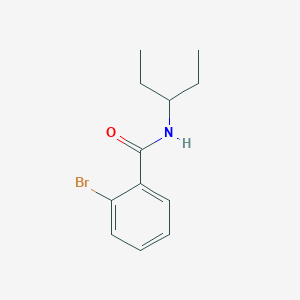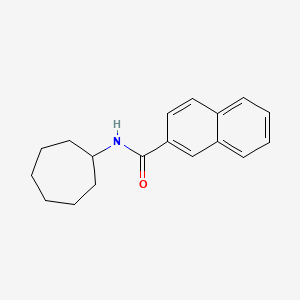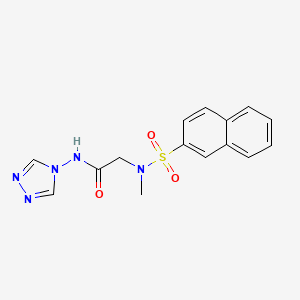![molecular formula C16H18N2OS2 B5711936 N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5711936.png)
N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea, also known as MMPTU, is a chemical compound that has been widely studied for its potential use in scientific research. MMPTU is a thiourea derivative that has been shown to have a variety of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea involves its ability to inhibit the activity of specific proteins. As mentioned earlier, N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea inhibits the activity of MCT8, which is involved in thyroid hormone transport. In addition, N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the production of reactive oxygen species. By inhibiting the activity of these proteins, N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea can modulate cellular function and protect cells from oxidative damage.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to have a variety of biochemical and physiological effects. In addition to its antioxidant properties, N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to modulate cellular metabolism, affect gene expression, and alter protein synthesis. These effects make N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea a useful tool for studying cellular function and developing new therapies for a variety of diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea in lab experiments is its specificity. N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea selectively inhibits the activity of specific proteins, allowing researchers to study the effects of altered protein function on cellular processes. In addition, N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to be relatively safe and non-toxic, making it a useful tool for in vitro and in vivo studies.
One limitation of using N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea is its solubility. N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea is not very soluble in water, which can make it difficult to work with in some experiments. In addition, N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea can be expensive to synthesize, which can limit its use in some research applications.
Future Directions
There are many future directions for research involving N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea. One area of interest is its potential use in the development of new therapies for oxidative stress-related diseases. N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea's antioxidant properties make it a promising candidate for the development of new drugs that can protect cells from oxidative damage.
Another area of interest is the study of N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea's effects on cellular metabolism. N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to alter cellular metabolism, and further research in this area could lead to the development of new therapies for metabolic disorders.
Finally, N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea's specificity for certain proteins makes it a useful tool for the study of protein function. Future research could focus on the development of new N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea derivatives that selectively target other proteins, allowing for the study of their effects on cellular processes.
Synthesis Methods
The synthesis of N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea involves the reaction of 2-methoxy-5-methylphenyl isothiocyanate with 2-(methylthio)aniline. The reaction takes place in a solvent such as ethanol or acetonitrile and is typically carried out under reflux conditions. The resulting product is purified through recrystallization to obtain N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea in high purity.
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea has been studied for its potential use in a variety of scientific research applications. One area of interest is its use in the study of thyroid hormone transport. N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to inhibit the activity of monocarboxylate transporter 8 (MCT8), a protein that plays a key role in the transport of thyroid hormones across cell membranes. By inhibiting MCT8 activity, N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea can be used to study the effects of altered thyroid hormone transport on cellular function.
Another area of interest is the use of N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea in the study of oxidative stress. N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to have antioxidant properties and can protect cells from oxidative damage. This makes N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea a useful tool for studying the effects of oxidative stress on cellular function and for developing new therapies for oxidative stress-related diseases.
properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-(2-methylsulfanylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS2/c1-11-8-9-14(19-2)13(10-11)18-16(20)17-12-6-4-5-7-15(12)21-3/h4-10H,1-3H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDNGSRUMVONBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=S)NC2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24796297 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-cyclohexyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5711897.png)
![1-[2-(1-pyrrolidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5711905.png)




![N-[4-(2-amino-2-oxoethoxy)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5711952.png)
![4-{[(cyclohexylamino)carbonothioyl]amino}-N-ethylbenzenesulfonamide](/img/structure/B5711953.png)
![N-cyclopropyl-3-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B5711956.png)
![2-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5711962.png)